![molecular formula C10H9ClN6O B1492436 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol CAS No. 6979-59-5](/img/structure/B1492436.png)
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Overview
Description
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, also known as 4-Chlorophenylazo-5-amino-6-(2-pyridyl)pyrimidin-2-ol, is a synthetic compound with the CAS Number: 6979-59-5 and Linear Formula: C10H9ClN6O . It is a solid substance with a molecular weight of 264.67 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18)/b17-16+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid substance with a molecular weight of 264.67 . The InChI Code is 1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18)/b17-16+ .Scientific Research Applications
Antimalarial Applications
One of the earliest documented studies of related compounds involves their potential in treating malaria. Compounds with a similar structure have shown activity against malaria infections in laboratory animals, particularly against strains resistant to other treatments. This highlights the potential of these compounds in developing new antimalarial drugs (Rollo, 1951).
Anticancer Applications
There has been significant interest in the synthesis of compounds with this structure for their antitumor activities. For instance, some derivatives have demonstrated potent activity against various cancer cell lines, underscoring their potential as leads for anticancer drug development (Grivsky et al., 1980).
Antimicrobial and Antifungal Activities
Compounds derived from 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol have also shown promising results as antimicrobial and antifungal agents. Their structure has been leveraged to create derivatives with moderate activity against a range of pathogens, pointing towards their utility in addressing antibiotic resistance issues (Edrees et al., 2010).
Materials Science and Polymer Chemistry
In materials science, derivatives of this compound have been used to synthesize polymers with unique properties, such as high thermal stability and solubility in organic solvents. These materials are of interest for various high-performance applications, including electronics and coatings (Spiliopoulos et al., 1998).
Safety and Hazards
properties
IUPAC Name |
2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGLYHILGXNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421404 | |
| Record name | 7L-847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6979-59-5 | |
| Record name | NSC134804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7L-847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



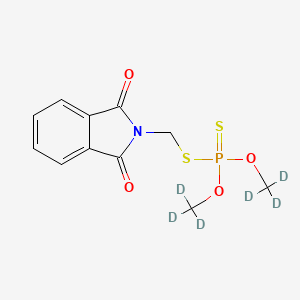
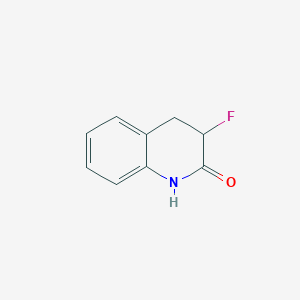
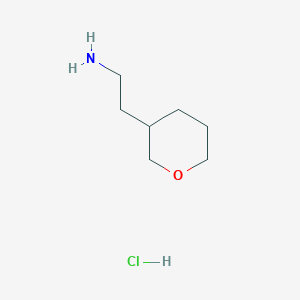
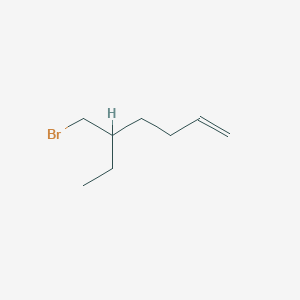
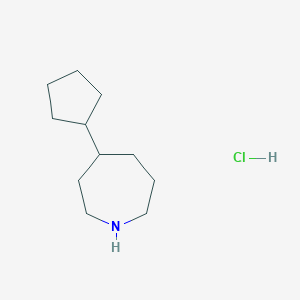
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)
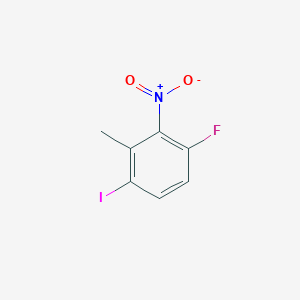
![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)


